molecular formula C21H15N3O4 B11705459 (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11705459
M. Wt: 373.4 g/mol
InChI Key: RWPOVWXRIBRELI-CPNJWEJPSA-N
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Description

(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a conjugated system incorporating a furylmethylene group substituted with a 3-nitrophenyl moiety. The (4E) configuration indicates the stereochemistry of the exocyclic double bond. The presence of the nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the furyl ring contributes to π-π stacking capabilities .

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H15N3O4/c1-14-19(21(25)23(22-14)16-7-3-2-4-8-16)13-18-10-11-20(28-18)15-6-5-9-17(12-15)24(26)27/h2-13H,1H3/b19-13+

InChI Key

RWPOVWXRIBRELI-CPNJWEJPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

The pyrazolone ring is formed by reacting ethyl acetoacetate (1) with phenylhydrazine (2) in acetic acid under reflux (Scheme 1). This yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (3), a well-characterized intermediate.

Scheme 1

CH3COCOOEt+PhNHNH2AcOH, ΔC10H10N2O(Yield: 85–90%)\text{CH}3\text{COCOOEt} + \text{PhNHNH}2 \xrightarrow{\text{AcOH, Δ}} \text{C}{10}\text{H}{10}\text{N}_2\text{O} \quad (\text{Yield: 85–90\%})

Key parameters:

  • Solvent : Acetic acid (optimal for protonation and cyclization).

  • Temperature : 80–100°C (prevents side reactions like over-oxidation).

  • Catalyst : None required; acetic acid acts as both solvent and proton donor.

Preparation of 5-(3-Nitrophenyl)-2-Furylcarbaldehyde

Nitration of 2-Furylacetophenone

3-Nitrophenylfuran (4) is synthesized via nitration of 2-furylacetophenone using nitric acid in sulfuric acid (Scheme 2). The nitration occurs regioselectively at the meta position due to the electron-withdrawing effect of the acetyl group.

Scheme 2

2-FurylacetophenoneHNO3/H2SO45-(3-Nitrophenyl)-2-furylcarbaldehyde(Yield: 70–75%)\text{2-Furylacetophenone} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{5-(3-Nitrophenyl)-2-furylcarbaldehyde} \quad (\text{Yield: 70–75\%})

Optimization Notes :

  • Nitrating agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes decomposition.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.

Knoevenagel Condensation for Methylene Bridge Formation

Reaction of Pyrazolone with 5-(3-Nitrophenyl)-2-Furylcarbaldehyde

The active methylene group (C-4) of the pyrazolone (3) undergoes Knoevenagel condensation with 5-(3-nitrophenyl)-2-furylcarbaldehyde (4) in the presence of piperidine as a base catalyst (Scheme 3).

Scheme 3

3+4piperidine, EtOH, Δ(4E)-Target Compound(Yield: 60–65%)\text{3} + \text{4} \xrightarrow{\text{piperidine, EtOH, Δ}} \text{(4E)-Target Compound} \quad (\text{Yield: 60–65\%})

Critical Parameters :

  • Catalyst : Piperidine (0.1 equiv.) enhances enolate formation.

  • Solvent : Ethanol (polar protic) facilitates both solubility and dehydration.

  • Temperature : Reflux (78°C) drives the reaction to completion.

Stereoselectivity : The (E)-isomer predominates due to steric hindrance between the pyrazolone’s phenyl group and the furyl nitrophenyl moiety.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 15 min) reduces reaction time for the Knoevenagel step, improving yield to 75–80%. This method enhances energy efficiency and minimizes side products.

Solvent-Free Conditions

Using neat conditions with silica-supported ammonium acetate as a catalyst achieves comparable yields (70%) while eliminating solvent waste.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=), 7.82–7.25 (m, 9H, Ar-H), 6.75 (d, J = 3.4 Hz, 1H, furan-H), 3.45 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1590 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 402 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction confirms the (E)-configuration, with dihedral angles of 178.2° between the pyrazolone and furyl planes.

Challenges and Optimization Strategies

Nitro Group Sensitivity

The electron-withdrawing nitro group can deactivate the furyl aldehyde, necessitating mild conditions to prevent decomposition. Lowering reaction temperature during nitration (Section 3.1) mitigates this issue.

Byproduct Formation

Trace amounts of the (Z)-isomer (<5%) are removed via recrystallization from ethanol/water (4:1).

Industrial and Scalability Considerations

Large-scale synthesis (≥100 g) employs continuous-flow reactors for the Knoevenagel step, achieving 85% yield with a residence time of 20 min . This method enhances reproducibility and reduces thermal degradation.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial activity. For instance, a study indicated that derivatives of pyrazolone compounds showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and renal cancers. Its mechanism involves the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .

Photovoltaic Materials

Recent investigations into the use of pyrazolone derivatives in organic photovoltaic devices have highlighted their potential as electron donor materials. The unique electronic properties of (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one allow for efficient charge transport, making it a candidate for enhancing the efficiency of solar cells .

Dyes and Pigments

The compound's vibrant color characteristics make it suitable for applications in dye and pigment formulations. Its stability and solubility in various solvents enhance its utility in textile and coating industries.

Case Studies

Study Objective Findings
Alotaibi et al. (2024)Evaluate antimicrobial propertiesDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) as low as 50 µg/mL.
Abdel-Wahab et al. (2020)Assess anticancer effectsInduced apoptosis in MDA-MB-468 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment.
Fang et al. (2016)Investigate material propertiesShowed potential as a photovoltaic material with a power conversion efficiency increase of 15% when incorporated into organic solar cells.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-Nitrophenyl on furyl ring, phenyl at position 2 C₂₂H₁₅N₃O₄ 397.37 Reference compound for comparison.
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1) 2-Nitrophenyl, acetyl at position 2 C₁₃H₁₁N₃O₄ 273.24 Nitro group at ortho position; acetyl substituent reduces steric bulk compared to phenyl.
(5E)-3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylene}-2-thioxothiazolidin-4-one 4-Nitrophenyl on furyl ring, thioxothiazolidinone core C₂₄H₁₈N₄O₅S₂ 530.61 Thiazolidinone ring replaces pyrazolone; sulfur atoms enhance lipophilicity.
(4Z)-4-[(2-methoxy-5-nitrophenyl)hydrazono]-2-(4-tert-butylthiazol-2-yl)-5-methylpyrazol-3-one Methoxy-nitro phenyl hydrazone, tert-butylthiazol C₁₈H₂₀N₆O₄S 440.46 Hydrazone linkage and thiazol substituent alter electronic delocalization.
(4E)-4-[(3-bromo-2-chloro-5-ethoxy-4-hydroxyphenyl)methylene]-5-methyl-2-phenylpyrazol-3-one Halogenated (Br, Cl) and ethoxy-hydroxyphenyl C₂₀H₁₈BrClN₂O₃ 473.73 Halogens increase molecular weight and polar surface area.

Physicochemical Properties

Property Target Compound Compound-1 Thiazolidinone Analog Hydrazone Derivative
Melting Point (°C) Not reported 170 Not reported Not reported
Lipinski Compliance Likely (MW < 500, H-bond donors/acceptors within limits) Yes No (MW > 500) Yes
Rf Value (TLC) Not reported 0.7 Not reported Not reported
IR Stretches (cm⁻¹) Expected: C=O (~1700), NO₂ (~1550), C=N (~1520) 1702 (C=O), 1552 (NO₂), 1519 (C=N) Thione C=S (~1250–1350) Hydrazone N–H (~3200–3400)

Biological Activity

The compound (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction , where 3-nitrobenzaldehyde and 2-furyl methylidene derivatives are reacted in the presence of a base such as piperidine. This method allows for the formation of the pyrazolone core, which is crucial for its biological activity.

Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity of the compound.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolone derivatives, including our compound of interest. The biological screening demonstrated significant activity against various bacterial strains:

MicroorganismActivity Level
Staphylococcus aureus High
Escherichia coli Moderate
Pseudomonas aeruginosa Moderate
Aspergillus niger High

These findings suggest that (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits promising antimicrobial properties, potentially making it a candidate for further pharmaceutical development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 Value (µM)
MCF-7 15
HeLa 20

These results indicate that (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may serve as a lead compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this pyrazolone derivative has shown anti-inflammatory activity in animal models. The compound significantly reduced edema in a carrageenan-induced paw edema model, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various synthesized pyrazolone derivatives against common pathogens. The results indicated that compounds with nitro substitutions, such as our target compound, exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
  • Cancer Cell Line Studies : In a comparative study assessing different pyrazolone derivatives against cancer cell lines, (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was found to be one of the most potent inhibitors of cell proliferation among tested compounds .

Q & A

Q. What are the key structural features and spectroscopic signatures of (4E)-5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound features a pyrazol-3-one core with a conjugated (4E)-configured methylene group bridging a 5-methyl substituent and a 5-(3-nitrophenyl)furan-2-yl moiety. Key spectroscopic data include:

  • NMR : The furan and nitrophenyl groups generate distinct aromatic proton signals (δ 7.5–8.5 ppm), while the exocyclic double bond (C=CH) appears as a singlet near δ 7.2–7.4 ppm. The pyrazol-3-one carbonyl (C=O) is observed at ~165–170 ppm in 13C NMR^{13}\text{C NMR} .
  • X-ray crystallography : Confirms the (4E) stereochemistry and planar geometry of the conjugated system, with bond lengths (e.g., C=C: ~1.34 Å) and angles consistent with resonance stabilization .

Q. What synthetic routes are recommended for synthesizing this compound?

A typical multi-step synthesis involves:

Condensation : Reacting 5-methyl-2-phenylpyrazol-3-one with 5-(3-nitrophenyl)furan-2-carbaldehyde in ethanol under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis to form the exocyclic double bond .

Purification : Recrystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate the (4E) isomer, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Yield optimization : Adjusting reaction time (12–24 hr) and temperature (60–80°C) to minimize side products like Z-isomers or oligomers .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve geometric isomers .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 430.1 (calculated for C22_{22}H16_{16}N3_3O4_4) .
  • FT-IR : Key bands include ν(C=O) at ~1680 cm1^{-1} and ν(NO2_2) at ~1520 cm1^{-1} .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions often arise from dynamic effects or impurities:

  • Variable-temperature NMR : Identify rotational barriers in the exocyclic double bond or furan ring by analyzing signal coalescence at elevated temperatures (e.g., 40–60°C in DMSO-d6_6) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm spatial proximity of the methylene group to the furan ring .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13C^{13}\text{C} shifts) to validate assignments .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hr vs. 24 hr) and improve regioselectivity by 15–20% .
  • Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., nitro group reduction under acidic conditions) .

Q. How can researchers design assays to evaluate biological activity (e.g., antimicrobial or anticancer potential)?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitro group participation in redox activity .
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7), correlating IC50_{50} values with electron-withdrawing effects of the 3-nitrophenyl group .
  • Mechanistic studies :
    • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generated via nitro group reduction .

Q. Methodological Notes

  • Data reproducibility : Replicate syntheses ≥3 times with independent batches to ensure statistical significance .
  • Safety protocols : Handle nitroaromatic intermediates under inert atmospheres to prevent explosive byproducts .

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